

Navigating the Thermochemical Landscape of Ethyl Chloro(methylthio)acetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl chloro(methylthio)acetate

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This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the thermochemical properties of **Ethyl chloro(methylthio)acetate**. Due to a notable absence of experimentally determined thermochemical data in publicly accessible literature, this document provides estimated values derived from established theoretical models, outlines the standard experimental protocols for their determination, and discusses advanced computational methods for more precise theoretical predictions.

Executive Summary

Ethyl chloro(methylthio)acetate is a molecule of interest in various chemical synthesis applications. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and reaction optimization. This guide addresses the current information gap by presenting estimated data, detailing relevant experimental and computational methodologies, and providing a logical framework for approaching the thermochemistry of this and similar compounds.

Estimated Thermochemical Properties of Ethyl Chloro(methylthio)acetate

In the absence of direct experimental data, the Joback group contribution method has been employed to estimate the key thermochemical properties of **Ethyl chloro(methylthio)acetate**. This method relies on the summation of contributions from the molecule's constituent functional groups.^[1] The molecular structure of **Ethyl chloro(methylthio)acetate** (C₅H₉ClO₂S) contains the following Joback groups: -CH₃, -CH₂-, -Cl, >C=O (ester), -O- (ester), and -S- (thioether).

Table 1: Estimated Thermochemical Data for **Ethyl Chloro(methylthio)acetate**

Property	Estimated Value	Unit
Molar Mass	168.65	g/mol
Boiling Point (T _b)	465.72	K
Critical Temperature (T _c)	658.33	K
Critical Pressure (P _c)	3.67	MPa
Critical Volume (V _c)	361.00	cm ³ /mol
Enthalpy of Formation (Ideal Gas, 298.15 K)	-401.5	kJ/mol
Gibbs Energy of Formation (Ideal Gas, 298.15 K)	-288.5	kJ/mol
Heat Capacity (Ideal Gas, 298.15 K)	185.2	J/(mol·K)

Note: These values are estimations and should be used with the understanding that they may deviate from experimental results. The Joback method can have an overall error of 2–3 kcal/mol (approximately 8-12 kJ/mol) for enthalpy of formation.^[1]

Experimental Protocols for Thermochemical Data Determination

Should experimental determination be undertaken, the following are the standard, well-established protocols for measuring the key thermochemical properties.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation is often derived from the experimentally determined enthalpy of combustion. This is achieved using a bomb calorimeter.^{[2][3][4][5]}

Methodology:

- **Sample Preparation:** A precisely weighed sample of liquid **Ethyl chloro(methylthio)acetate** is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb."
- **Pressurization:** The bomb is sealed and pressurized with an excess of pure oxygen.
- **Immersion:** The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
- **Ignition:** The sample is ignited remotely via an electrical fuse.
- **Temperature Measurement:** The temperature of the surrounding water is meticulously recorded before and after combustion to determine the temperature change.
- **Calculation:** The heat of combustion at constant volume is calculated from the temperature rise and the known heat capacity of the calorimeter system. This value is then corrected to standard conditions to find the standard enthalpy of combustion, from which the standard enthalpy of formation can be calculated using Hess's Law.

Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique used to measure the heat capacity of a substance as a function of temperature.^{[6][7][8][9]}

Methodology:

- **Sample and Reference Pans:** A small, accurately weighed sample of **Ethyl chloro(methylthio)acetate** is hermetically sealed in an aluminum pan. An identical empty pan serves as a reference.
- **Heating Program:** The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.
- **Heat Flow Measurement:** The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Calibration:** The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.
- **Calculation:** The specific heat capacity of the sample is determined by comparing its heat flow signal to that of the sapphire standard and the baseline (empty pan) measurement.

Advanced Computational Approaches

For more accurate theoretical predictions of thermochemical properties, high-level quantum chemical methods are employed. These ab initio methods solve the electronic Schrödinger equation to determine the energy of a molecule.

Gaussian-n (G3) and Complete Basis Set (CBS) Theories

Methods like Gaussian-3 (G3) and Complete Basis Set-QB3 (CBS-QB3) are composite computational techniques that approximate high-level electronic structure calculations through a series of lower-level calculations.^{[10][11][12][13][14]} These methods are known to provide "chemical accuracy," typically within 1-2 kcal/mol of experimental values for enthalpies of formation.^{[15][16]} For sulfur-containing organic compounds, the CBS-QB3 method has demonstrated high accuracy.^{[15][16]}

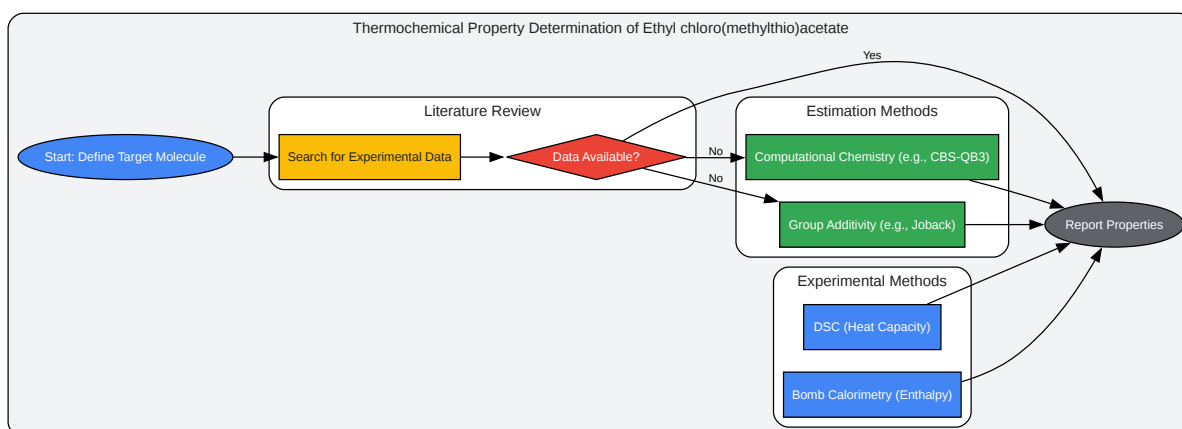
Computational Workflow:

- **Geometry Optimization:** The 3D structure of **Ethyl chloro(methylthio)acetate** is optimized to find its lowest energy conformation.

- **Vibrational Frequencies:** The vibrational frequencies of the optimized structure are calculated to determine the zero-point vibrational energy and thermal corrections.
- **Single-Point Energy Calculations:** A series of high-level single-point energy calculations are performed using progressively larger basis sets.
- **Extrapolation and Correction:** The results are extrapolated to the complete basis set limit, and empirical corrections are applied to account for remaining electron correlation effects.
- **Thermochemical Property Calculation:** The final computed energy is used to derive the enthalpy of formation and other thermochemical properties.

Visualizations

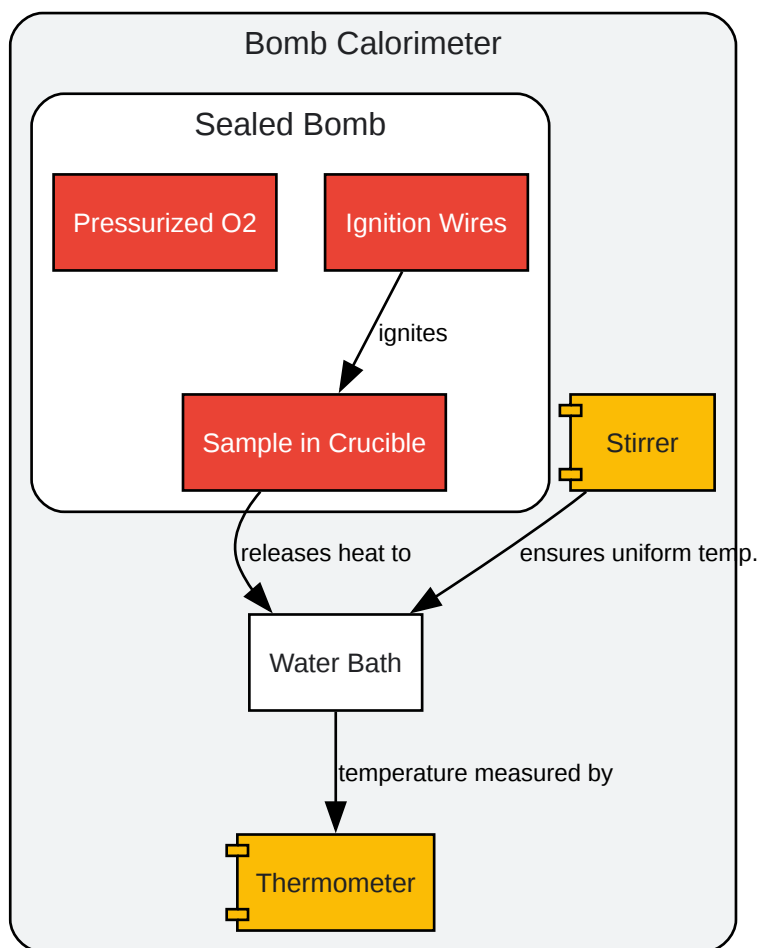
Logical Workflow for Thermochemical Property Determination



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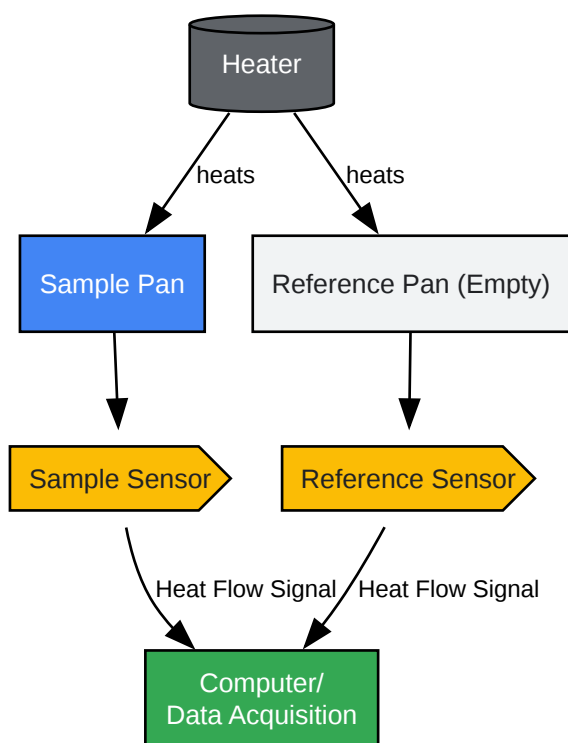
Caption: Workflow for obtaining thermochemical data.

Experimental Setup for Bomb Calorimetry

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Caption: Schematic of a bomb calorimeter setup.

Principle of Differential Scanning Calorimetry (DSC)



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